molecular formula C20H18N6O4 B11993613 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11993613
M. Wt: 406.4 g/mol
InChI Key: LJLXELQJOTWERW-LSFURLLWSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that combines a purine derivative with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes a series of reactions to introduce the necessary functional groups. This often involves alkylation and oxidation reactions.

    Hydrazide Formation: The intermediate is then reacted with hydrazine to form the hydrazide derivative.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-hydroxynaphthaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring and the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor ligand is of significant interest. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s hydrazide group can form covalent bonds with active site residues, while the purine ring can engage in hydrogen bonding and π-π interactions, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Shares the purine core but lacks the hydrazide and naphthyl groups.

    Theophylline (1,3-dimethylxanthine): Similar purine structure but different functional groups.

    Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): Another purine derivative with distinct biological activity.

Uniqueness

The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide lies in its combination of a purine core with a hydrazide and naphthyl group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities not seen in simpler purine derivatives.

Properties

Molecular Formula

C20H18N6O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H18N6O4/c1-24-18-17(19(29)25(2)20(24)30)26(11-21-18)10-16(28)23-22-9-14-13-6-4-3-5-12(13)7-8-15(14)27/h3-9,11,27H,10H2,1-2H3,(H,23,28)/b22-9+

InChI Key

LJLXELQJOTWERW-LSFURLLWSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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